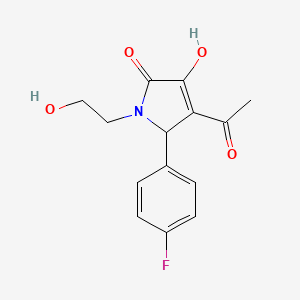![molecular formula C23H22Br2N2O B5038109 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol is a complex organic compound belonging to the carbazole family. Carbazoles are tricyclic aromatic compounds with a nitrogen atom in the central ring, and they are known for their diverse applications in materials science, pharmaceuticals, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the introduction of the amino group through a nucleophilic substitution reaction with 2-phenylethylamine. The final step involves the reduction of the intermediate to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Products include carbonyl compounds, carboxylic acids, and alcohols.
Reduction: Reduced forms of the compound, such as amines and alcohols.
Substitution: Substituted carbazoles with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It can be employed in biological studies to understand the interaction of carbazole derivatives with biological targets.
Industry: Utilized in the production of organic electronic materials, such as hole transport layers in solar cells.
作用机制
The mechanism by which 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(isopentylamino)-2-propanol
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-propanol
Uniqueness: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol is unique due to its specific substitution pattern and the presence of the phenylethylamino group, which can influence its reactivity and biological activity compared to other carbazole derivatives.
属性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O/c24-17-6-8-22-20(12-17)21-13-18(25)7-9-23(21)27(22)15-19(28)14-26-11-10-16-4-2-1-3-5-16/h1-9,12-13,19,26,28H,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAPCQDVLRLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5038039.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B5038058.png)
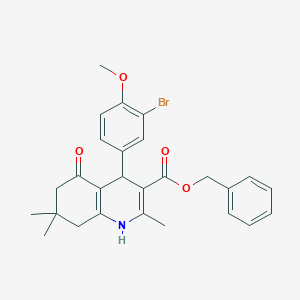
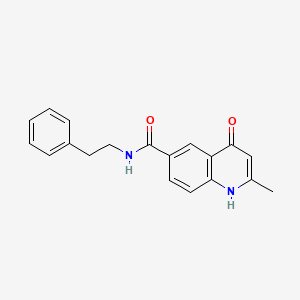
![5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
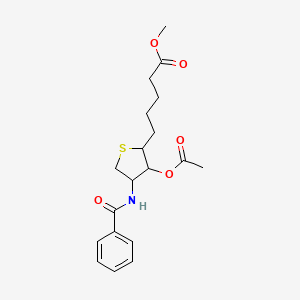
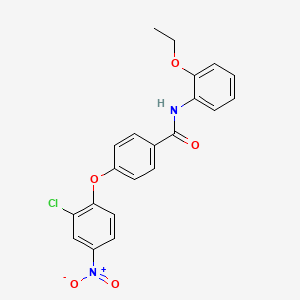
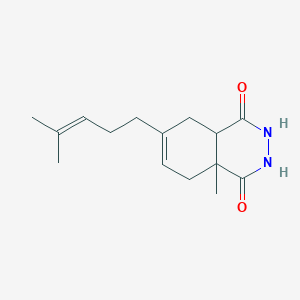
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)
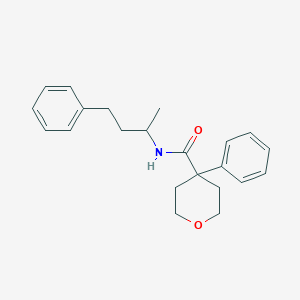
![3-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzaldehyde](/img/structure/B5038130.png)
